Iso-propylamine-d9 dcl
Description
Significance of Deuterium (B1214612) Labeling in Mechanistic and Analytical Studies
Deuterium labeling, the substitution of hydrogen with its heavier isotope, is a particularly valuable tool in scientific research. flashcards.world One of its key applications is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. flashcards.world By comparing the reaction rates of a deuterated compound to its non-deuterated counterpart, researchers can gain crucial information about the transition state of a reaction and elucidate its mechanistic pathway. flashcards.world
In analytical chemistry, especially in techniques like mass spectrometry, deuterated compounds are widely used as internal standards. clearsynth.comaptochem.com An internal standard is a compound of known concentration that is added to a sample to aid in the accurate quantification of an analyte. aptochem.com Deuterated internal standards are ideal because they have nearly identical chemical and physical properties to the analyte of interest, meaning they behave similarly during sample preparation and analysis. aptochem.comresearchgate.net However, their difference in mass allows them to be distinguished by a mass spectrometer, enabling precise and accurate measurements by correcting for variations in sample extraction, injection volume, and ionization efficiency. clearsynth.comaptochem.com
Overview of Iso-propylamine-d9 (B596714) DCl as a Specialized Research Reagent
Iso-propylamine-d9 DCl is a deuterated form of isopropylamine (B41738) hydrochloride, where all nine hydrogen atoms have been replaced by deuterium. cymitquimica.com This high level of isotopic enrichment makes it a valuable reagent for a variety of research applications. cymitquimica.com Its primary use is as an internal standard in analytical methods, particularly for the quantification of isopropylamine and related compounds in various matrices. nih.gov The significant mass difference between the deuterated standard and the non-labeled analyte ensures clear separation of their signals in mass spectrometry, leading to highly reliable and sensitive quantification. aptochem.com
The synthesis of such highly deuterated compounds can be achieved through various methods, including the use of deuterated precursors. nih.govhbni.ac.in For instance, deuterium isopropylamine can be used as a labeled precursor in the synthesis of more complex deuterated molecules. nih.gov The resulting this compound is a white solid with a molecular weight of approximately 105.11 g/mol . cymitquimica.com
Physicochemical Properties of this compound
| Property | Value |
| Synonym | 2-Aminopropane-d9 Hydrochloride |
| Molecular Formula | (CD₃)₂CDND₂·DCl |
| Molecular Weight | 105.63 g/mol cdnisotopes.com |
| Appearance | White Solid cymitquimica.com |
| Isotopic Purity | ≥98 atom % D cymitquimica.comcdnisotopes.com |
| CAS Number | 1219798-50-1 cymitquimica.comcdnisotopes.com |
| Unlabeled CAS Number | 15572-56-2 cdnisotopes.com |
Applications in Research
The unique properties of this compound make it a valuable tool in several areas of scientific research.
As an Internal Standard in Mass Spectrometry:
The most common application of this compound is as an internal standard for quantitative analysis using mass spectrometry. clearsynth.comtexilajournal.com Its chemical behavior is nearly identical to that of unlabeled isopropylamine, allowing it to compensate for variations during sample processing and analysis. aptochem.com The mass difference ensures that its signal does not interfere with the analyte's signal, leading to improved accuracy and precision in analytical methods. aptochem.com This is particularly crucial in complex biological or environmental samples where matrix effects can interfere with quantification. clearsynth.com
In Drug Metabolism and Pharmacokinetic (DMPK) Studies:
Deuterated compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comnih.gov While there is no specific research detailing the use of this compound in DMPK studies of a particular drug, deuterated compounds in general, including deuterated isopropylamine, are used to synthesize labeled drug candidates or their metabolites. nih.govnih.gov This allows researchers to trace the metabolic fate of the drug, identify metabolic "hot spots" where the molecule is broken down, and understand how quickly the drug is cleared from the body. symeres.comnih.govnih.gov This information is vital for optimizing the pharmacokinetic properties of new drug candidates. musechem.comnih.gov
In Mechanistic Studies:
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H10ClN |
|---|---|
Molecular Weight |
105.63 g/mol |
IUPAC Name |
(2H)chlorane;N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |
InChI Key |
ISYORFGKSZLPNW-JYRZJXIGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |
Canonical SMILES |
CC(C)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Isopropylamine and Its Salts
Strategies for Deuterium (B1214612) Incorporation
The methods for introducing deuterium into the isopropylamine (B41738) structure can be broadly categorized into direct deuteration, multi-step synthesis, and late-stage exchange.
Direct Deuteration and Isotopic Exchange Routes
Direct hydrogen-deuterium (H/D) exchange represents an atom-economical approach to deuteration. thieme-connect.com These methods often involve the use of a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a catalyst. For amines, this can be achieved through various catalytic systems that facilitate the exchange of hydrogen atoms for deuterium at specific positions. thieme-connect.com One strategy involves the use of deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the reaction solvent and the deuterium source for the H/D exchange of aromatic amines and amides. nih.gov This method has proven effective for a variety of substrates, including those with both electron-donating and electron-withdrawing groups. nih.gov
Another approach is the use of photoredox catalysis, which can selectively activate C(sp³)-H bonds alpha to the amine nitrogen for H/D exchange. researchgate.netutah.edu This technique allows for high levels of deuterium incorporation under mild conditions. researchgate.net For instance, the use of a photocatalyst in the presence of D₂O can lead to excellent selectivity for the α-amino position. researchgate.net
Multi-step Synthetic Pathways to Deuterated Amines
Classical approaches to synthesizing deuterated amines often rely on multi-step sequences. These pathways typically involve the use of deuterated starting materials or reagents. For example, the reduction of nitriles, imines, or amides using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) is a common method. Another established strategy is the alkylation of amines with deuterated alkyl halides.
A more modern and versatile multi-step synthesis involves the treatment of readily available ynamides with a mixture of triflic acid and a deuterated silane (B1218182), such as triethylsilane-d₁. ulb.ac.bersc.org This metal-free method allows for the divergent synthesis of amines selectively deuterated at the α and/or β positions with high levels of deuterium incorporation. ulb.ac.bersc.org By choosing the appropriate deuterated reagent, a range of selectively labeled amines can be prepared. ulb.ac.be For instance, using a deuterated silane leads to α-deuteration, while using a deuterated acid can introduce deuterium at the β-position. ulb.ac.be
The synthesis of specifically deuterated compounds, such as D₆-clenproperol and D₆-cimaterol, has been efficiently achieved using deuterium isopropylamine as a labeled precursor, highlighting the utility of building-block approaches. nih.gov Similarly, the synthesis of deuterated metoprolol (B1676517) enantiomers has been accomplished using chiral synthons and deuterated reagents like [²H₆]-isopropyl-amine. iaea.org
Late-Stage Isotopic Exchange for Amine Derivatives
Late-stage deuteration is a highly desirable strategy as it allows for the introduction of deuterium into a complex molecule at a final or near-final synthetic step. This approach minimizes the need to carry deuterated intermediates through a lengthy synthesis. Hydrogen isotope exchange (HIE) is a key technique for late-stage functionalization. utah.edu
Transition-metal-catalyzed HIE reactions are effective for the deuteration of various organic molecules, including amines. thieme-connect.comutah.edu These reactions can target specific C-H bonds for deuteration, offering a high degree of selectivity. utah.edu For example, iridium-based catalysts have been used for the selective deuteration of aromatic compounds. catalysis.de
Catalytic Systems in Deuterated Isopropylamine Synthesis
Catalysis is central to many modern methods for synthesizing deuterated compounds, offering efficiency, selectivity, and milder reaction conditions. Both heterogeneous and homogeneous catalysts play crucial roles.
Heterogeneous Catalysis for Amine Deuteration
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. Supported metal catalysts, such as palladium or ruthenium on carbon or alumina, are commonly used for H/D exchange reactions. For instance, Ru/C catalysts have been shown to achieve high deuterium incorporation (95%) in the gas-phase deuteration of isopropylamine at elevated temperatures.
Nickel nanoparticles have also been developed as efficient heterogeneous catalysts for the synthesis of primary amines and deuterated amines through the hydrogenation and deuteration of nitriles. cjcatal.com More recently, atomically dispersed iron-phosphorus pair-site catalysts have demonstrated high efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D₂O as the deuterium source. nih.govacs.org These single-atom catalysts exhibit significantly higher activity compared to traditional nanoparticle catalysts. nih.govacs.org
| Catalyst System | Substrate Type | Deuterium Source | Key Findings |
| Ru/C | Isopropylamine | D₂ (gas) | 95% deuterium incorporation at 180°C. |
| Ni-OPD@ZrO₂ | Nitriles | D₂O / D₂ | High yields and deuterium incorporation for primary amines. cjcatal.com |
| Fe-P pair-site | Arenes, Heteroarenes | D₂O | High catalytic efficiency and regioselectivity. nih.govacs.org |
Homogeneous Catalysis in Isotopic Labeling
Homogeneous catalysts, which are in the same phase as the reactants, often offer high selectivity and activity under mild conditions. Transition metal complexes of iridium, rhodium, ruthenium, and cobalt are widely used for H/D exchange reactions. thieme-connect.comutah.edu For example, a ruthenium-based Shvo catalyst can be used for the deuteration of amines.
The "hydrogen-borrowing" concept, often employing homogeneous catalysts, has been applied to the deuteration of aliphatic amines. catalysis.de This methodology involves the temporary removal of hydrogen from the substrate, followed by its replacement with deuterium from a deuterium source. Iridium complexes are particularly effective for this type of transformation. thieme-connect.com Organocatalysis, using small organic molecules as catalysts, also presents a metal-free alternative. For instance, isopropylamine itself can mediate the regioselective α-deuteration of enals and enones in the presence of D₂O and deuterated acetic acid. acs.orgnih.gov
| Catalyst Type | Reaction Type | Key Features |
| Ru-based Shvo catalyst | Amine deuteration | Homogeneous catalysis for isotopic labeling. |
| Iridium complexes | Hydrogen Isotope Exchange | Effective for "hydrogen-borrowing" deuteration. thieme-connect.comcatalysis.de |
| Isopropylamine (Organocatalyst) | α-deuteration of enals/enones | Metal-free, regioselective deuteration. acs.orgnih.gov |
Optimization and Scalability Considerations in Deuterated Compound Production
The transition from small-scale laboratory synthesis to large-scale industrial production of deuterated compounds like Iso-propylamine-d9 (B596714) DCl requires significant optimization of reaction parameters and careful consideration of scalability. nih.govnih.gov The primary goals are to enhance reaction efficiency, maximize deuteration levels, reduce costs, and ensure a robust and reliable process. tn-sanso.co.jp
Optimization of Reaction Conditions
The efficiency and selectivity of deuteration reactions are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of catalyst, the deuterium source, temperature, and pressure.
Catalyst Selection : The catalyst is crucial for facilitating H-D exchange reactions. juniperpublishers.com Nanostructured iron catalysts, prepared from abundant iron salts, have been developed for the selective deuteration of various organic molecules using D₂O. nih.govnih.gov These catalysts are advantageous for large-scale applications due to their stability and ease of handling. nih.gov Mixed catalyst systems, such as a combination of Pd/C and Rh/C, have also been used effectively. epj-conferences.org
Deuterium Source : While deuterium gas (D₂) can be used, deuterium oxide (D₂O) is often preferred for large-scale synthesis due to its lower cost and greater ease of handling. juniperpublishers.comtn-sanso.co.jp Methods that generate D₂ gas in situ from D₂O offer a safer and more practical alternative to using pressurized D₂ gas. mdpi.com
Temperature and Pressure : H-D exchange reactions often require elevated temperatures and pressures to achieve high levels of deuteration. ansto.gov.au However, these conditions must be optimized to prevent the decomposition of the starting materials or products. epj-conferences.org For example, while higher temperatures can increase the deuteration ratio, they might also accelerate undesirable side reactions. epj-conferences.org
The following table summarizes key optimization strategies for deuteration reactions.
| Parameter | Optimization Strategy | Rationale | Citations |
| Catalyst | Use of robust, air- and water-stable catalysts (e.g., nanostructured iron). | Improves scalability, reusability, and simplifies handling for industrial production. | nih.govnih.gov |
| Deuterium Source | Preference for D₂O over D₂ gas; in situ D₂ generation. | D₂O is less expensive and safer for large-scale operations. | juniperpublishers.commdpi.com |
| Temperature | Balance between reaction rate and thermal decomposition. | Maximizes deuteration while minimizing degradation of the target compound. | epj-conferences.org |
| Heating Method | Use of microwave reactors. | Provides rapid, uniform heating, which can significantly reduce reaction times and energy consumption compared to conventional heating. | tn-sanso.co.jp |
Scalability Considerations
Scaling up the production of deuterated compounds presents several challenges, including managing reaction times, ensuring efficient heating, and handling larger quantities of materials safely. tn-sanso.co.jp
Batch vs. Flow Synthesis : Traditional deuteration methods often rely on batch reactors, where reactants are loaded into a vessel and the reaction proceeds for a set time. tn-sanso.co.jp Scaling up this process can be difficult due to limitations in vessel size and inefficient heating and cooling, leading to long processing times. tn-sanso.co.jp Flow synthesis, where reactants are continuously passed through a reactor, offers a promising alternative. tn-sanso.co.jp This method allows for easier scale-up, better process control, and can significantly reduce production time. tn-sanso.co.jp
Reactor Technology : For batch processes, specialized high-pressure reactors, such as Parr reactors, are used to handle the conditions required for H-D exchange. ansto.gov.au These are available in various sizes, allowing for a direct increase in production volume from method development to large-scale synthesis. ansto.gov.au For flow synthesis, microwave-heated flow reactors have demonstrated very high heating efficiency, reaching target temperatures in seconds rather than hours, which also reduces power consumption. tn-sanso.co.jp
Process Efficiency : The development of methodologies for large-scale deuterium labeling requires technologies that are reliable and robust. nih.govnih.gov For example, the use of a nanostructured iron catalyst has been successfully demonstrated for the synthesis of deuterium-containing products on a kilogram scale. nih.govnih.gov This highlights the feasibility of producing deuterated compounds in industrially relevant quantities when the process is properly optimized.
The table below compares batch and flow synthesis for scalable deuterated compound production.
| Feature | Batch Synthesis | Flow Synthesis | Citations |
| Scalability | Limited by reactor vessel size; scaling up can be complex. | More easily scaled by extending operation time or using larger/parallel reactors. | tn-sanso.co.jp |
| Heating/Cooling | Inefficient, leading to long tact times. | Highly efficient, especially with microwave technology, allowing for rapid heating. | tn-sanso.co.jp |
| Process Time | Long due to slow heating/cooling and multi-step processing. | Significantly reduced as the entire process can be integrated into a single step. | tn-sanso.co.jp |
| Safety | Handling large volumes of reactants under high pressure can be hazardous. | Smaller reaction volumes at any given time can improve safety. | mdpi.com |
Mechanistic Investigations Utilizing Iso Propylamine D9 Dcl
Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling
Deuterium labeling is a fundamental technique used to trace the journey of specific atoms throughout a chemical reaction. dalalinstitute.com By substituting hydrogen atoms with deuterium in a reactant like isopropylamine (B41738), chemists can follow the fate of these labels in the products, thereby piecing together the sequence of bond-making and bond-breaking events. numberanalytics.comdbatu.ac.indalalinstitute.com This method is invaluable for distinguishing between proposed reaction pathways and understanding the intimate details of how reactions occur. numberanalytics.com
A key application of deuterium labeling is the identification of the rate-determining step (RDS) of a reaction. libretexts.org The rate-determining step is the slowest step in a multistep reaction and has the highest energy transition state. googleapis.com If a carbon-hydrogen bond is broken during this critical step, replacing that hydrogen with deuterium will typically slow the reaction down. libretexts.orglibretexts.org This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. google.comgoogleapis.com
By comparing the reaction rate of the non-deuterated (protio) compound with its deuterated analogue (e.g., isopropylamine vs. iso-propylamine-d9), a kinetic isotope effect (KIE) can be measured. wikipedia.org A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is cleaved in the rate-determining step. mdpi.comlibretexts.org The magnitude of the KIE can also offer clues about the structure of the transition state. cdnsciencepub.comprinceton.edu For instance, a maximal KIE is often associated with a transition state where the hydrogen is symmetrically transferred between the donor and acceptor atoms. wikipedia.org In contrast, the absence of a significant KIE suggests that C-H bond cleavage occurs in a fast step before or after the RDS. wikipedia.org
Isotopic labeling is instrumental in detecting and characterizing reaction intermediates, which are often transient and cannot be isolated. dbatu.ac.indalalinstitute.com By analyzing the position of the deuterium label in the final products, one can infer the structure of the intermediates that were formed along the reaction pathway. numberanalytics.com For example, if a deuterium atom migrates to a different position within the molecule during a reaction, it points to the existence of a specific intermediate structure that facilitates this rearrangement.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are frequently used in conjunction with isotopic labeling to detect intermediates. dbatu.ac.in NMR can distinguish between protium (B1232500) and deuterium, allowing for the direct observation of deuterium incorporation or migration in reaction products or even in trapped intermediates. dbatu.ac.inresearchgate.net Mass spectrometry detects the mass difference between the labeled and unlabeled compounds, confirming the presence and extent of deuteration. dbatu.ac.in
Reactions involving the transfer of a proton (H+) or a hydrogen atom (H•) are particularly well-suited for study using deuterium labeling. nih.govslideshare.net The significant difference in mass between hydrogen and deuterium makes the KIE a sensitive probe for these processes. researchgate.netsemanticscholar.org
In proton transfer reactions, the rate can be significantly affected by substituting the transferable proton with a deuteron. semanticscholar.org Studies on amine-catalyzed reactions have shown that the rate-limiting step can shift depending on the reaction conditions and the nature of the catalyst and substrate, information that is often gleaned from isotope exchange studies. nih.gov For example, in the oxidative dehydrogenation of some amine complexes, a primary C-H kinetic isotope effect of kCH/kCD = 2.30 indicated that C-H bond cleavage was the rate-determining step, proceeding via a hydrogen atom transfer (HAT) mechanism. mdpi.com Deuterium labeling experiments are crucial for elucidating such mechanisms, including complex processes like benzyl (B1604629) cation and proton transfers in the fragmentation of protonated N-benzyl compounds. researchgate.net
Kinetic Isotope Effects (KIE) in Reactions Involving Deuterated Amines
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org For deuterium labeling, this is expressed as kH/kD. libretexts.org KIEs are categorized as primary or secondary, each providing different types of mechanistic information. google.com
A primary kinetic isotope effect is observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org For C-H bond cleavage, the effect arises from the difference in zero-point energies (ZPE) of the C-H and C-D bonds. google.com The C-D bond has a lower ZPE, making it stronger and requiring more energy to cleave. libretexts.org Consequently, the reaction rate is slower for the deuterated compound, resulting in a "normal" primary KIE where kH/kD > 1. libretexts.org
The magnitude of the primary KIE can be very informative. A value around 6-8 at room temperature is considered typical for a reaction where a C-H bond is completely broken in the transition state of the rate-determining step. libretexts.orglibretexts.org In the E2 reaction of 2-bromopropane (B125204) with sodium ethoxide, for instance, the reaction with the deuterated analogue is 6.7 times slower, providing strong evidence for a mechanism where the C-H bond is broken in the single, rate-determining step. libretexts.org
| Reaction | Substrate | kH/kD | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Bromination of Acetone | Acetone vs. Acetone-d6 | 7 | C-H bond breaking in the rate-determining tautomerization step. | libretexts.org |
| E2 Elimination | 2-Bromopropane vs. 2-Bromo-2-deuteropropane | 6.7 | C-H bond cleavage occurs in the bimolecular rate-determining step. | libretexts.org |
| Oxidative Dehydrogenation | Pyridyl-amine Ligand vs. Deuterated Ligand | 2.30 | C-H bond cleavage is the rate-determining step. | mdpi.com |
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. google.comepfl.chlibretexts.org Although the substituted bond remains intact throughout the reaction, its vibrational environment can change between the reactant and the transition state, leading to a measurable, albeit smaller, KIE. google.com SKIEs are typically classified by their position relative to the reaction center (α, β, etc.). libretexts.org
An α-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization. epfl.ch For example, in an SN1 reaction, the carbon atom changes from sp3 hybridization in the reactant to sp2 in the carbocation intermediate. This change leads to a less constrained out-of-plane bending vibration in the transition state, resulting in a normal SKIE (kH/kD > 1, often around 1.1-1.2). cdnsciencepub.comepfl.ch Conversely, a change from sp2 to sp3 hybridization results in an inverse SKIE (kH/kD < 1). epfl.ch For the syn-elimination of 2-phenylethyldimethylamine oxide, a large α-deuterium SKIE of 1.158 per deuterium was found, indicating significant C-N bond rupture at the transition state. cdnsciencepub.com
β-secondary KIEs, where the substitution is on a carbon adjacent to the reaction center, are often attributed to electronic effects like hyperconjugation. libretexts.org Hyperconjugation involves the donation of electron density from a C-H σ-bond to an adjacent empty or partially filled orbital. libretexts.org Since a C-H bond is a better electron donor than a C-D bond, a normal KIE (kH/kD > 1) is often observed when hyperconjugation stabilizes the transition state. libretexts.org Furthermore, deuteration can subtly influence the basicity of amines, an effect attributed to changes in the zero-point energy of a C-H bond adjacent to the nitrogen. acs.org
| Effect Type | Reaction Type | Typical kH/kD Value | Underlying Cause | Reference |
|---|---|---|---|---|
| α-SKIE (Normal) | sp3 → sp2 rehybridization (e.g., SN1) | 1.1 - 1.2 | Loosening of out-of-plane bending vibrations. | epfl.ch |
| α-SKIE (Inverse) | sp2 → sp3 rehybridization | 0.8 - 0.9 | Tightening of out-of-plane bending vibrations. | epfl.ch |
| β-SKIE (Normal) | Carbocation formation (e.g., SN1) | > 1 | Hyperconjugative stabilization of the transition state. | libretexts.org |
Solvent Deuterium Isotope Effects in Amine Reactions
The replacement of a protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) with its deuterated counterpart (D₂O or CD₃OD) can significantly alter the rates of chemical reactions, an observation known as the solvent deuterium isotope effect (SDIE). cdnsciencepub.com This effect is a powerful tool for elucidating reaction mechanisms, particularly for reactions involving proton transfers, such as those with amines. nih.govbeilstein-journals.org When a proton transfer is part of the rate-determining step, a primary kinetic isotope effect is typically observed, with the reaction proceeding more slowly in the deuterated solvent. researchgate.net
In the context of amine reactions, the solvent can play a crucial role. For enzyme-catalyzed oxidations of amines, the use of D₂O as a solvent helps to probe the timing of N-H bond cleavage. nih.gov For many flavin amine oxidases, the rate-determining step for the amine substrate is often unchanged when the reaction is carried out in D₂O, which suggests that the neutral amine is the reactive species. nih.gov However, in some enzymatic reactions, a decrease in the catalytic rate constant (kcat) is observed in D₂O. For example, in the oxidation of lysine (B10760008), the solvent isotope effect on kcat was 2.2 with the non-deuterated substrate, indicating the involvement of proton transfer in the rate-limiting step. nih.gov
Studies on gold-catalyzed intramolecular alkene hydroamination have shown that the solvent isotope effect can be substantial. beilstein-journals.org When the reaction was performed in pure methanol (CH₃OH) versus deuterated methanol (CD₃OD), a large solvent kinetic isotope effect of 11.9 was measured. This large effect points to a mechanism where proton transfer from the solvent is a key part of the rate-determining step. beilstein-journals.org
The interpretation of solvent isotope effects can be complex, as all exchangeable protons in the system, including those on the amine substrate and the catalyst, can be replaced by deuterium. nih.gov This can lead to changes in the pKa of the amine and the catalytic species. nih.govmdpi.com Therefore, solvent isotope effects are often measured in conjunction with substrate isotope effects to deconvolve these factors and gain a more complete mechanistic picture. nih.gov
Stereochemical Dependence of Deuterium Isotope Effects
The magnitude of the β-deuterium isotope effect on the basicity of amines is not solely dependent on the number of deuterium atoms but also exhibits a significant dependence on their stereochemical orientation relative to the amine's lone pair of electrons. nih.govacs.org This stereochemical dependence provides valuable insights into the electronic interactions within the molecule.
It has been demonstrated that deuteration at the β-position increases the basicity of amines. nih.govacs.org This effect is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond, which in turn affects the stability of the conjugate acid. nih.gov Precise measurements using NMR titration have allowed for the quantification of these small differences in basicity. escholarship.org
Research on conformationally rigid systems, such as substituted piperidines, has been instrumental in elucidating the stereochemical nature of this isotope effect. nih.gov It has been found that the isotope effect is maximized when the C-D bond is anti-periplanar to the nitrogen lone pair. nih.govacs.org This observation is consistent with a mechanism involving hyperconjugation, where the σ-electrons of the C-H (or C-D) bond interact with the nitrogen lone pair. The strength of this interaction is dependent on the dihedral angle between the C-D bond and the lone pair, following a cos² relationship. nih.govacs.org A smaller, but still significant, isotope effect is also observed when the C-D bond is syn-periplanar to the lone pair. acs.org
The following table presents data on the secondary β-deuterium isotope effects on the acidity constants (pKa) of various ammonium (B1175870) ions, illustrating the impact of deuteration on amine basicity.
| Amine | K_H/K_D | ΔpKa (pKa_D - pKa_H) |
| Methylamine-d₃ | 1.040 ± 0.006 | 0.017 ± 0.003 |
| Dimethylamine-d₆ | 1.144 ± 0.005 | 0.058 ± 0.002 |
| Benzylamine-d₂ | 1.0419 ± 0.0009 | 0.0178 ± 0.0004 |
| N,N-dimethylaniline-d₆ | 1.1051 ± 0.0019 | 0.0435 ± 0.0008 |
| Data sourced from Perrin et al. (2003 & 2005) and related studies. nih.govacs.orgescholarship.org |
The data clearly show that deuteration consistently increases the basicity of the amines, as reflected by the positive ΔpKa values. The magnitude of this effect varies with the structure of the amine and the extent of deuteration. These stereochemical and electronic effects are crucial for a detailed understanding of reaction mechanisms and molecular interactions involving amines.
Advanced Analytical Applications of Iso Propylamine D9 Dcl
Application as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analysis
Iso-propylamine-d9 (B596714) DCl serves as an exemplary stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled counterpart, isopropylamine (B41738), and related compounds. The fundamental principle behind using a SIL-IS is that its chemical and physical properties are nearly identical to the analyte of interest. acanthusresearch.com This similarity ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. oup.com However, the mass difference due to the deuterium (B1214612) labeling—typically a difference of three or more mass units is recommended for small molecules—allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.com This co-eluting, chemically analogous internal standard is crucial for improving the accuracy and reproducibility of quantitative bioanalytical methods. acanthusresearch.comlcms.cznih.gov
In quantitative mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), Iso-propylamine-d9 DCl is invaluable for enhancing analytical precision. lcms.cz During analysis, the instrument measures the ratio of the analyte's response to the internal standard's response. Because the SIL-IS is added at a known concentration to every sample, calibrator, and quality control sample, it normalizes variations that can occur at virtually every stage of the analytical process. oup.com These variations can include sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response. By using the response ratio, the method can compensate for these potential errors, leading to significantly improved precision and accuracy in the final calculated concentration of the analyte. lcms.cz The use of a SIL-IS is considered the gold standard for quantitative analysis of drugs and metabolites in complex biological samples. oup.com
Biological samples like plasma, urine, and tissue extracts are complex matrices containing numerous endogenous components. oup.comwaters.com These components can co-elute with the target analyte and interfere with its ionization process in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.comcerilliant.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. waters.comchromatographyonline.com
A key advantage of using this compound is its ability to effectively compensate for these matrix effects. waters.comcerilliant.com Since the SIL-IS has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement at the same retention time. oup.comcerilliant.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to a more accurate and reliable measurement. waters.comresearchgate.net Studies have shown that SIL internal standards are essential for correcting interindividual variability in sample recovery and matrix effects in patient samples. nih.gov
Table 1: Illustrative Impact of this compound on Mitigating Matrix Effects in LC-MS/MS Analysis
| Sample Type | Analyte Response (without IS) | Analyte Response (with SIL-IS) | Calculated Concentration (without IS) | Calculated Concentration (with SIL-IS) |
| Spiked Buffer | 1,000,000 | 1,000,000 / 500,000 | 10.0 ng/mL (Reference) | 10.0 ng/mL (Reference) |
| Plasma Sample A | 750,000 (-25% suppression) | 750,000 / 375,000 | 7.5 ng/mL | 10.0 ng/mL |
| Plasma Sample B | 500,000 (-50% suppression) | 500,000 / 250,000 | 5.0 ng/mL | 10.0 ng/mL |
| Urine Sample C | 1,200,000 (+20% enhancement) | 1,200,000 / 600,000 | 12.0 ng/mL | 10.0 ng/mL |
This table provides hypothetical data to demonstrate how a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound normalizes signal variability caused by matrix effects, leading to accurate quantification across different biological samples.
The development and validation of an analytical method using a SIL-IS like this compound must follow stringent protocols, often guided by regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netresearchgate.netnih.gov The validation process ensures the method is reliable, reproducible, and fit for its intended purpose. researchgate.netnih.gov
Key validation parameters include:
Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, including the internal standard and matrix components. researchgate.net
Linearity: A linear relationship between the analyte/IS response ratio and the concentration of the analyte must be established over a defined range. researchgate.netnih.gov
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). researchgate.netresearchgate.net
Recovery: The extraction efficiency of the analyte and the SIL-IS from the biological matrix is evaluated to ensure they are consistent. nih.gov
Matrix Effect: A thorough investigation is required to confirm that the SIL-IS adequately compensates for matrix effects across different sources of the biological matrix. nih.gov
Stability: The stability of the analyte and internal standard is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov
A successful validation demonstrates that this compound tracks the analyte reliably throughout the entire analytical procedure. abb.com
For a SIL-IS to be effective, its isotopic purity must be high, and the deuterium labels must be stable. nih.govrsc.org Isotopic purity refers to the percentage of the compound that is deuterated to the desired level. High-resolution mass spectrometry (HRMS) is a rapid and sensitive technique used to determine the isotopic distribution and confirm the purity of deuterated compounds like this compound. nih.govresearchgate.net
A critical consideration is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent or matrix. cerilliant.commdpi.comsigmaaldrich.com This can compromise the integrity of the standard, leading to inaccurate quantification. sigmaaldrich.com Therefore, the deuterium labels in this compound must be placed on non-exchangeable positions (C-D bonds rather than N-D or O-D bonds). acanthusresearch.com Stability studies are performed during method validation to ensure that no significant H/D exchange occurs under the conditions of sample preparation, storage, and analysis. cerilliant.comsigmaaldrich.com
Quantitative Deuterium Nuclear Magnetic Resonance (D-NMR) Spectroscopy
Quantitative Deuterium Nuclear Magnetic Resonance (D-NMR or ²H-NMR) spectroscopy is a powerful analytical technique for the characterization of deuterated compounds. sigmaaldrich.comrug.nl Unlike proton (¹H) NMR, which detects hydrogen nuclei, D-NMR directly observes the deuterium nuclei. This makes it an ideal method for directly assessing the location and level of deuterium incorporation in a molecule like this compound. sigmaaldrich.comstudymind.co.uk An advantage of D-NMR is that it can be run in non-deuterated solvents, providing a clean spectrum where only the deuterium signals are observed. sigmaaldrich.com
D-NMR is a valuable tool for accurately determining the deuterium enrichment, or Atom% D, in a labeled compound. sigmaaldrich.com Under appropriate experimental conditions, the area of a peak in a D-NMR spectrum is directly proportional to the number of deuterium atoms it represents. rug.nl By integrating the signals corresponding to the different deuterated positions in the molecule and comparing them to a reference standard, the precise level of deuterium incorporation at each site can be calculated. nih.gov This provides a definitive measure of the isotopic enrichment, which is a critical quality parameter for a SIL-IS. sigmaaldrich.com For highly deuterated compounds (greater than 98 atom% D), conventional ¹H-NMR becomes less effective due to very weak residual proton signals, making D-NMR an appealing and more accurate alternative for determining enrichment. sigmaaldrich.com
Table 2: Example D-NMR Data for Deuterium Enrichment Calculation
| Position in Iso-propylamine-d9 | Theoretical No. of Deuterons | Relative Integral Area | Calculated Atom% D |
| CD(CD₃)₂ | 1 | 0.992 | 99.2% |
| CD(CD₃)₂ | 6 | 5.970 | 99.5% |
| ND₂ | 2 | 1.986 | 99.3% |
This table presents hypothetical D-NMR integration data used to confirm the high isotopic enrichment of this compound at its specific labeled positions.
Structural Verification and Impurity Identification in Highly Deuterated Analogs
The synthesis of highly deuterated molecules is a complex process that can often result in incomplete deuteration or the formation of side products. Verifying the precise structure and identifying minute impurities in these compounds is a significant analytical challenge. Conventional ¹H NMR spectroscopy is often inadequate for this purpose, as the signals from residual protons can be weak and difficult to distinguish from background noise. This is where the use of a perdeuterated internal standard like this compound becomes crucial. sigmaaldrich.com
By introducing a known quantity of this compound into a sample of a highly deuterated analyte, a clear and distinct reference point is established in the NMR spectrum. This allows for the precise quantification of the analyte and any proton-containing impurities. The principle lies in the fact that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com
Detailed Research Findings:
In a typical application, a researcher might be synthesizing a deuterated drug molecule to study its metabolic fate. To ensure the quality of the synthesis, a quantitative NMR (qNMR) analysis is performed. A precisely weighed amount of this compound is added to a known amount of the synthesized deuterated drug. The ¹H NMR spectrum would ideally show no signals from the deuterated drug or the internal standard. However, any residual proton signals from the drug molecule or protonated impurities can be integrated and compared to the known concentration of a non-deuterated internal standard added for quantification purposes.
Furthermore, Deuterium NMR (²H NMR) offers a direct method for structural verification. wikipedia.org In ²H NMR, only deuterium nuclei are observed, providing a clean spectrum that is free from proton signals. sigmaaldrich.com The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the direct verification of the deuteration pattern. magritek.com this compound can serve as a reference standard in ²H NMR to calibrate the chemical shift axis and to quantify the degree of deuteration at specific sites within the analyte molecule.
For instance, if a deuterated analog is expected to have a specific isotopic enrichment, the integral of the corresponding signal in the ²H NMR spectrum can be compared to the integral of the signal from this compound to confirm this enrichment level. Any unexpected signals in the ²H NMR spectrum would indicate the presence of deuterated impurities.
| Analytical Challenge | Role of this compound | Relevant NMR Technique | Expected Outcome |
| Confirming the structure of a deuterated molecule | Chemical shift and integration reference | ²H NMR | Verification of the deuteration pattern and isotopic enrichment. |
| Identifying protonated impurities | Provides a clean background | ¹H NMR | Detection and quantification of residual protonated species. |
| Quantifying the purity of a deuterated analyte | Internal standard for concentration determination | qNMR (¹H or ²H) | Accurate determination of the analyte's purity. |
This table illustrates the multifaceted role of this compound in the quality control of highly deuterated compounds.
Advanced NMR Studies Utilizing Perdeuterated Components
The use of perdeuterated components like this compound extends beyond routine quality control and into the realm of advanced NMR studies aimed at understanding molecular dynamics, reaction mechanisms, and complex biological systems. The absence of protons in these components simplifies complex NMR spectra and enables the use of specialized NMR techniques.
Detailed Research Findings:
One of the primary applications is in simplifying the ¹H NMR spectra of large biomolecules, such as proteins. cambridge.org By growing organisms in a deuterated medium and then introducing selectively protonated amino acids, researchers can obtain simplified ¹H NMR spectra where only the signals from the protonated residues are visible. While this compound itself is not incorporated into proteins, the principle of using perdeuterated components to reduce spectral complexity is the same. In such studies, a perdeuterated standard could be used to ensure the complete absence of protonated contaminants in the experimental setup.
In the field of reaction mechanism studies, deuterated compounds are used to probe kinetic isotope effects. This compound could be used as a starting material or a reagent in a chemical reaction. By monitoring the reaction using NMR, researchers can determine the fate of the deuterium atoms and gain insights into the reaction pathway. The use of a perdeuterated component ensures that the observed signals are solely from the species of interest.
Quantitative ²H NMR is another advanced technique where perdeuterated standards are essential. nih.gov This method allows for the precise determination of deuterium isotope ratios at different positions within a molecule. veeprho.com By using a certified this compound standard, the accuracy and traceability of these measurements can be ensured. This is particularly important in fields such as food authentication and metabolic research.
| Advanced NMR Application | Role of Perdeuterated Components (e.g., this compound) | Key Benefit |
| Structural biology of large proteins | Minimize background signals from non-essential protons. | Simplification of complex ¹H NMR spectra, enabling structural determination. cambridge.org |
| Elucidation of reaction mechanisms | Serve as a labeled reactant or catalyst. | Allows for the tracking of deuterium atoms throughout a chemical transformation. |
| Quantitative Isotope Ratio Analysis | Certified reference material for ²H NMR. | Ensures the accuracy and comparability of deuterium abundance measurements. nih.gov |
This table highlights the application of perdeuterated components in specialized and advanced NMR methodologies.
Theoretical and Computational Chemistry of Deuterated Isopropylamine Systems
Quantum Chemical Calculations for Isotope Effects
Quantum chemical calculations are a cornerstone in understanding the origins of isotope effects in molecules like deuterated isopropylamine (B41738). nih.gov These effects primarily arise from the mass difference between hydrogen and deuterium (B1214612), which influences the vibrational energy levels of the molecule. columbia.edu By solving the Schrödinger equation for the molecule's electronic structure, these methods can accurately predict various molecular properties that are sensitive to isotopic substitution.
One of the most significant consequences of isotopic substitution is the change in vibrational frequencies. Heavier isotopes, such as deuterium, lead to lower vibrational frequencies for the corresponding bonds. This, in turn, affects the zero-point energy (ZPE) of the molecule, which is the minimum vibrational energy a molecule possesses, even at absolute zero. youtube.com The ZPE is a direct consequence of the Heisenberg uncertainty principle and is a fundamental concept in quantum mechanics. youtube.com
The change in ZPE upon deuteration can be calculated with a high degree of accuracy using quantum chemical methods. This difference in ZPE between the protiated and deuterated isotopologues is a key factor in determining kinetic and thermodynamic isotope effects. columbia.edu For instance, a lower ZPE for a C-D bond compared to a C-H bond means that more energy is required to break the C-D bond, often leading to a slower reaction rate for the deuterated compound.
Below is an illustrative data table showcasing the theoretical vibrational frequencies and zero-point energies for the C-H and C-D bonds in a simplified isopropylamine model, as would be predicted by quantum chemical calculations.
| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kJ/mol) |
| C-H | ~2950 | ~17.6 |
| C-D | ~2130 | ~12.7 |
| Difference | ~820 | ~4.9 |
Note: These are representative values and the actual calculated values can vary depending on the level of theory and basis set used in the quantum chemical calculations.
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which includes identifying stable intermediates and, crucially, the transition states that connect them. arxiv.org For reactions involving deuterated isopropylamine, computational modeling can elucidate how isotopic substitution affects the energy of the transition state relative to the reactants.
By calculating the geometries and energies of the reactants, products, and transition states for both the protiated and deuterated species, chemists can predict the kinetic isotope effect (KIE). wikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. youtube.com A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond breaking but where the vibrational environment changes between the reactant and the transition state. wikipedia.org Computational models can dissect these effects and provide a detailed picture of the reaction mechanism. nih.gov
Molecular Dynamics Simulations of Deuterated Amine Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the motion of atoms and molecules over time. ulisboa.pt For deuterated isopropylamine systems, MD simulations can be employed to investigate how isotopic substitution influences intermolecular interactions, solvation dynamics, and conformational equilibria. researchgate.netnih.gov
These simulations can reveal differences in hydrogen bonding (or deuterium bonding) strengths and dynamics. mdpi.com The slightly shorter and stronger nature of a D-bond compared to an H-bond, a result of the lower ZPE and altered vibrational amplitudes, can have measurable effects on the structure and properties of liquids and solutions. nih.gov MD simulations can quantify these effects by analyzing radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients. This detailed information is crucial for understanding the macroscopic properties of deuterated amines and their interactions in various environments. researchgate.netnih.gov
Correlation of Theoretical Data with Experimental Isotope Effects
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. dtic.mil The correlation of calculated isotope effects with experimentally measured values serves as a stringent test of the theoretical models and the underlying understanding of the system. dtic.mil
For instance, computationally predicted KIEs for a reaction of iso-propylamine-d9 (B596714) DCl can be compared with KIEs determined from laboratory experiments. A good agreement between theory and experiment provides strong evidence for the proposed reaction mechanism and the accuracy of the computational methods. dtic.mil Discrepancies, on the other hand, can point to deficiencies in the theoretical model or suggest the presence of unexpected quantum mechanical phenomena, such as tunneling, which may not be fully captured by simpler models. columbia.edu This iterative process of theoretical prediction and experimental verification is essential for advancing our fundamental understanding of chemical reactivity and isotope effects. dtic.mil
Applications in Catalysis and Materials Science Research
Mechanistic Insights in Catalytic Hydroamination and Dehydrogenation Reactions
The use of deuterium-labeled compounds is a cornerstone of mechanistic chemistry, allowing for the elucidation of complex reaction pathways. In catalytic hydroamination and dehydrogenation, where the formation and cleavage of C-H, N-H, and C-N bonds are central, Iso-propylamine-d9 (B596714) DCl and similar deuterated amines are invaluable for tracking reaction progress and identifying rate-determining steps through kinetic isotope effect (KIE) studies.
Deuterium (B1214612) labeling experiments provide clear evidence for proposed reaction intermediates and transition states. For instance, in the ruthenium-catalyzed hydroamination of unactivated terminal alkenes, deuterium labeling studies were crucial in establishing a novel mechanism. escholarship.orgberkeley.eduacs.orgnih.gov The results suggested that the reaction does not follow a direct hydroamination pathway but instead proceeds through a sequential process of oxidative amination to form an imine, which is then reduced by a hydridoruthenium complex to yield the final amine product. escholarship.orgnih.gov Similarly, in iridium-catalyzed hydroamination, deuterium labeling has been used to corroborate mechanisms involving the reversible insertion of an alkene into an Ir-H bond or to confirm the stereochemistry of the N-H bond addition. rsc.orgnih.govnih.gov
Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution (kH/kD), are particularly revealing. A significant primary KIE (typically >2) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction.
In the iron-catalyzed dehydrogenation of amines, a large KIE was observed when the α-carbon of the amine was deuterated (kCH/kCD = 3.24), strongly suggesting that the hydride transfer from this carbon to the iron center is the rate-limiting step in a stepwise mechanism. acs.org
For the racemization of amines catalyzed by an iodo-iridium complex, a significant primary KIE of kH/kD = 3.24 was measured, indicating that hydride transfer is a key part of the rate-limiting step. whiterose.ac.uk
In contrast, some rhodium-catalyzed hydroaminations show a primary isotope effect when a deuterated amine is used, which, combined with other observations, implies that the nucleophilic attack of the amine on the coordinated alkene is reversible and is followed by a turnover-limiting protonation step. nih.gov
These mechanistic details, uncovered through the strategic use of deuterated amines, are critical for the rational design of more efficient and selective catalysts.
Table 1: Kinetic Isotope Effects (KIE) in Amine-Involved Catalytic Reactions
| Catalytic System | Reaction | Deuterated Substrate/Position | KIE (kH/kD) | Mechanistic Implication | Reference(s) |
|---|---|---|---|---|---|
| (Cyclopentadienone)iron tricarbonyl | Amine Dehydrogenation | α-C-H of amine | 3.24 | Stepwise mechanism, rate-limiting hydride transfer from Cα. | acs.org |
| [IrCp*I2]2 | Amine Racemization | Deuterated Amine | 3.24 | Hydride transfer involved in the rate-limiting step. | whiterose.ac.uk |
| Rhodium/Biaryldialkylphosphine | Alkene Hydroamination | N-deuterated amine | > 1 (Primary KIE observed) | Reversible nucleophilic attack followed by turnover-limiting proton transfer. | nih.gov |
| Gold(I)/Phosphine | Alkene Hydroamination | N-deuterated urea | ~0.8 (No primary KIE) | N-H bond cleavage not rate-limiting. | beilstein-journals.org |
Role as a Precursor in the Synthesis of Deuterated Polymers and Materials
Deuterated polymers and materials are of significant interest for a variety of advanced applications, particularly in materials science and analytical chemistry. simsonpharma.com The replacement of hydrogen with deuterium alters the physical properties of polymers, such as their thermal stability and spectroscopic signatures. researchgate.net One of the most powerful applications is in neutron scattering techniques, where the difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation," enabling detailed studies of polymer structure, dynamics, and morphology. epj-conferences.org
The synthesis of these specialized materials often relies on the availability of deuterated monomers or precursors. simsonpharma.comnih.gov While direct H-D exchange on a pre-formed polymer is sometimes possible, it often lacks selectivity and efficiency. A more common and precise strategy is to synthesize deuterated monomers first and then polymerize them. nih.govrsc.org Simple, selectively deuterated molecules like Iso-propylamine-d9 DCl can serve as building blocks or be incorporated into more complex monomer structures.
For example, deuterated arylamines, which can be synthesized from simpler deuterated precursors or via direct exchange reactions, are valuable for creating deuterated organic light-emitting diodes (OLEDs). mdpi.com The incorporation of deuterium at metabolically labile sites can increase the stability and operational lifetime of such devices. The synthesis of deuterated conductive polymers also benefits from deuterated amine precursors, allowing for detailed structural analysis of the final material using neutron-based methods. mdpi.com The development of versatile synthetic methods to create a wide range of selectively deuterated amines from simple deuterated starting materials is therefore a crucial area of research. nih.govrsc.org
Influence of Deuteration on Reaction Selectivity and Efficiency in Catalytic Systems
The substitution of hydrogen with deuterium can significantly influence not only the rate of a reaction (efficiency) but also its outcome (selectivity). This phenomenon, rooted in the kinetic isotope effect, provides a sophisticated tool for chemists to control and direct catalytic transformations.
Selectivity: Deuteration can also be a powerful tool for controlling the chemo-, regio-, and stereoselectivity of a reaction.
Chemoselectivity: In a molecule with multiple reactive sites, deuterating one site can deactivate it towards a reaction involving H-cleavage, thereby directing the catalyst to react at an alternative, non-deuterated site.
Regioselectivity: The influence of deuteration on selectivity has been observed in various catalytic systems. For example, in copper-catalyzed reactions, the deuteration of terminal alkynes was found to be sensitive to steric hindrance and reaction temperature, which in some cases influenced the extent of deuteration at adjacent positions. mdpi.com In base-catalyzed deuteration of styrene (B11656) derivatives, the concentration of methanol (B129727) was found to be critical for achieving high selectivity for α-deuteration over competing side reactions. dicp.ac.cn
Stereoselectivity: While less common, the KIE can influence the stereochemical outcome of a reaction if the isotopic substitution affects the relative energies of diastereomeric transition states.
Future Directions and Emerging Research Avenues for Deuterated Amines
Development of Novel Isotopic Labeling Techniques for Complex Amine Structures
The precise introduction of deuterium (B1214612) into complex molecules containing amine functionalities is critical for their use in quantitative proteomics and metabolomics. Future research is focused on developing more versatile, efficient, and selective labeling techniques that can handle the intricacies of biological samples.
One promising area is the advancement of methods for labeling terminal amines. An approach named Terminal Amine Isotopic Labeling of Substrates (TAILS) utilizes dendritic polyglycerol aldehyde polymers to selectively isolate N-terminal peptides from complex protein mixtures. researchgate.net In this technique, primary amines at the N-termini and on lysine (B10760008) residues are labeled via dimethylation, often using "heavy" (e.g., ¹³C- and/or ²H-containing) and "light" (e.g., ¹²C- and ¹H-containing) isotopologues of formaldehyde. researchgate.netspringernature.com This allows for the relative quantification of proteins and their cleavage products. Future developments aim to enhance the capacity and specificity of the capture polymers and expand the multiplexing capabilities beyond the current standards. researchgate.net
Another technique, stable-isotope dimethyl labeling, is advantageous due to its use of inexpensive reagents and its applicability to a wide range of sample types. scispace.com Research is ongoing to refine in-solution, online, and on-column protocols to accommodate sample amounts from milligrams down to the sub-microgram level, making it suitable for rare or precious samples. scispace.com
Furthermore, novel derivatization agents are being developed to improve chromatographic separation and mass spectrometric detection of amine-containing metabolites. A strategy known as Stable Isotope N-phosphoryl Amino Acids Labeling (SIPAL) uses isotopic N-diisopropyl phosphoryl L-alanine N-hydroxysuccinimide esters to label amines. x-mol.com This method not only enhances ionization efficiency and chromatographic retention but also allows for the separation and quantification of chiral metabolites like D-amino acids. x-mol.com
Table 1: Comparison of Isotopic Labeling Techniques for Amines
| Technique | Target Molecules | Labeling Reagent Example | Key Advantages | Emerging Research Focus |
|---|---|---|---|---|
| TAILS | Protein N-termini | "Heavy" (d2, ¹³C) Formaldehyde | Identifies protease cleavage sites, high throughput. researchgate.netspringernature.com | Improving polymer capture efficiency; increasing multiplexing. researchgate.net |
| Stable-Isotope Dimethyl Labeling | Proteins (N-termini, Lysine) | Formaldehyde/Sodium Cyanoborohydride | Inexpensive, versatile for various sample types. scispace.com | Miniaturization for sub-microgram samples; online automation. scispace.com |
| ICAT | Cysteine-containing proteins | Isotope-Coded Affinity Tags | Accurate quantification via stable isotope dilution. scispace.com | Broader applicability to non-cysteine proteins. |
| SIPAL | Amine-containing metabolites | ¹⁶O/¹⁸O-DIPP-L-Ala-NHS | Enables chiral separation; improves ionization. x-mol.com | Application to a wider range of biological samples and metabolites. x-mol.com |
| Dansylation | Amines, Phenols | ¹³C-Dansyl Chloride | High sensitivity labeling for submetabolome analysis. acs.org | Development of amine-specific protocols to avoid cross-reactivity. acs.org |
Expansion of Deuterium Probing in Advanced Catalytic Cycles
Deuterium labeling is an indispensable tool for elucidating the mechanisms of complex chemical reactions. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides profound insight into transition states and rate-determining steps. nih.gov Future work in this area involves applying these probes to increasingly complex and novel catalytic systems, particularly in transition metal-catalyzed reactions for amine synthesis.
For instance, in palladium-catalyzed amination of alkenes, deuterium labeling studies have been crucial to distinguish between different potential mechanistic pathways, such as C-H activation versus aminopalladation. researchgate.net Experiments using deuterated substrates can reveal whether deuterium is retained or lost in the product, providing clear evidence for one mechanism over another. researchgate.net Emerging research will likely apply these methods to new catalyst systems, including those using earth-abundant metals, to guide the rational design of more efficient and selective catalysts.
Recent developments in copper-catalyzed transfer hydrodeuteration reactions showcase the precision now possible, allowing for the specific incorporation of one deuterium and one hydrogen atom across a double bond. nih.gov This level of control is essential for creating precisely labeled internal standards and for mechanistic studies. A key future direction is the extension of these highly selective deuteration methods to a broader range of substrates, including challenging aliphatic amines and complex heterocyclic structures, which are prevalent in pharmaceuticals. researchgate.netnih.gov The development of methods for the divergent synthesis of selectively deuterated amines, where any combination of α- or β-deuteration can be achieved by choosing the appropriate deuterated reagents, represents a significant step forward. nih.gov
Table 2: Research Findings from Deuterium Probing in Catalysis
| Catalytic System | Research Focus | Key Finding Using Deuterium | Implication for Future Research |
|---|---|---|---|
| Palladium-catalyzed amination | Distinguishing between C-H activation and aminopalladation pathways. researchgate.net | Full deuterium retention in the product supported an anti-aminopalladation mechanism. researchgate.net | Design of catalysts that favor specific mechanistic pathways for improved selectivity. |
| Iron-catalyzed transfer hydrodeuteration | Selective deuteration of terminal aliphatic olefins and styrenes. nih.gov | Enabled Markovnikov-selective incorporation of hydrogen and deuterium. nih.gov | Expansion to other unactivated alkene types and development of new iron-based catalysts. |
| Copper-catalyzed transfer hydrodeuteration | Precise incorporation of one deuterium and one hydrogen atom across a double bond. nih.gov | Achieved high fidelity synthesis of molecules with exactly one deuterium atom at the benzylic position. nih.gov | Application to cyclic and heterocyclic alkenes to create complex deuterated building blocks. |
| Nonheme Iron Oxygenase (VioC) | Probing the C-H activation step by the ferryl intermediate. cardiff.ac.uk | A large kinetic isotope effect (KIE ≈ 43) was observed with a deuterated substrate (per-d7-L-Arg). cardiff.ac.uk | Use of noncanonical amino acids combined with deuterated substrates to modulate and study enzyme reactivity. |
Integration of Multi-Omics Approaches with Deuterated Standards in Chemical Biology Research
The era of systems biology demands a holistic view of biological processes, achieved through the integration of multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. thermofisher.commdpi.com A significant challenge in these fields, particularly in proteomics and metabolomics, is the accurate and reproducible quantification of thousands of molecules across different samples. nih.gov Deuterated compounds, serving as internal standards, are central to overcoming this challenge.
In multi-omics studies, a mixture of deuterated standards is often added to samples at the very beginning of the workflow. mdpi.comunimi.it Because these standards have nearly identical chemical and physical properties to their non-deuterated (endogenous) counterparts, they can correct for variations introduced during sample extraction, preparation, and analysis. rsc.org The future lies in expanding the library of available deuterated standards to achieve broader coverage of the metabolome and proteome. The in-vivo synthesis of isotopically labeled biomass (e.g., from yeast or bacteria grown on labeled media) is a cost-effective strategy being explored to generate a comprehensive suite of internal standards that better represents the chemical diversity of biological samples. nih.govrsc.org
The integration of data from different omics layers allows researchers to build more complete models of cellular pathways and disease mechanisms. mdpi.com For example, combining proteomics data (quantified using deuterated peptide standards) with metabolomics data (quantified using deuterated metabolite standards like deuterated amino acids) can reveal how changes in protein expression directly impact metabolic fluxes. thermofisher.com Future research will focus on developing sophisticated bioinformatics tools to integrate these diverse datasets and on creating more comprehensive libraries of deuterated standards, including fully deuterated simple molecules like Iso-propylamine-d9 (B596714) dcl, to ensure the highest accuracy in quantitative chemical biology. unimi.it
Table 3: Role of Deuterated Standards in Multi-Omics Research
| Omics Field | Molecular Read-out | Role of Deuterated Standards | Future Direction |
|---|---|---|---|
| Proteomics | Proteins and Peptides | Internal standards for accurate relative and absolute quantification in mass spectrometry. springernature.comscispace.com | Expanding standard libraries to cover post-translational modifications and low-abundance proteins. |
| Metabolomics | Small molecules (amino acids, lipids, etc.) | Correct for matrix effects and variations in extraction and ionization efficiency. mdpi.comnih.gov | Development of comprehensive, biologically-derived standard mixtures for broad metabolome coverage. rsc.org |
| Lipidomics | Lipids | Lipid-specific internal standards to correct for degradation and improve quantification accuracy. rsc.org | Synthesis of a wider range of deuterated lipid standards representing diverse lipid classes. |
| Fluxomics | Metabolic reaction rates | Tracers (e.g., deuterated glucose) to follow the fate of atoms through metabolic pathways. nih.gov | Combining stable isotope tracing with quantitative omics for dynamic pathway modeling. |
Innovations in Spectroscopic Characterization of Deuterium Dynamics in Chemical Systems
Spectroscopic techniques that can monitor the behavior of deuterium in real-time are providing unprecedented insights into molecular dynamics and interactions. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) has become a powerful tool for studying protein structure, conformation, and binding interfaces. mdpi.comnih.gov
In HDX-MS, a protein is placed in a deuterium oxide (D₂O) buffer, and the rate at which backbone amide hydrogens exchange with deuterium is measured by mass spectrometry. researchgate.net This exchange rate is highly sensitive to the protein's local structure and solvent accessibility. nih.govresearchgate.net Future innovations are focused on improving the spatial and temporal resolution of HDX-MS. Top-down HDX-MS, where the intact protein is analyzed, allows for the characterization of different proteoforms and conformational sub-populations, which is often lost in traditional bottom-up approaches. bohrium.com Combining top-down HDX with fragmentation techniques like electron capture dissociation (ECD) can pinpoint deuterium uptake with amino-acid-level resolution while minimizing isotope scrambling. mdpi.combohrium.com
Another emerging area is temperature-dependent HDX-MS (TDHDX-MS), which can uncover protein-based thermal networks that may be critical for functions like enzyme catalysis. nih.gov Furthermore, deuterium metabolic imaging (DMI), which combines the administration of deuterated substrates (like deuterated glucose) with NMR spectroscopy, is a powerful method for non-invasively tracking metabolic pathways in real-time within living systems. nih.gov Innovations in this field are aimed at increasing the sensitivity and spatial resolution of DMI, potentially allowing for the visualization of metabolic reprogramming in diseases like cancer. nih.gov
Table 4: Advanced Spectroscopic Techniques for Deuterium Dynamics
| Technique | Principle | Information Gained | Key Innovation/Future Direction |
|---|---|---|---|
| HDX-MS | Measures the rate of H/D exchange of backbone amide protons with solvent D₂O. nih.gov | Protein conformation, dynamics, and ligand binding sites. mdpi.com | Improving throughput and robustness for routine applications in drug discovery. mdpi.com |
| Top-Down HDX-MS | HDX analysis of intact proteins, often with fragmentation (ECD/ETD). bohrium.com | Characterization of proteoforms, PTMs, and conformational sub-populations. bohrium.com | Development of advanced software for data analysis; integration with LC for complex samples. bohrium.com |
| TDHDX-MS | HDX performed at multiple temperatures. nih.gov | Identification of embedded thermal networks and regions of differential flexibility. nih.gov | Application to entire catalytic cycles to distinguish flexibility from structurally encoded networks. nih.gov |
| Deuterium NMR (DMI) | NMR detection of signals from administered deuterated substrates and their metabolic products. nih.gov | Real-time metabolic fluxes and pathway activity in vivo. nih.gov | Increasing sensitivity and spatial resolution for clinical imaging applications. nih.gov |
Q & A
Basic: What are the recommended methodologies for synthesizing Iso-propylamine-d9 dcl in a research laboratory?
Synthesis typically involves deuterium exchange or labeled precursor incorporation. For example, catalytic deuteration of iso-propylamine using D₂ gas over platinum-group catalysts under controlled conditions (e.g., 50–100°C, 1–3 atm pressure). Purification via fractional distillation or preparative HPLC ensures >98% isotopic purity. Characterization using NMR (e.g., ²H NMR at 76 MHz) and mass spectrometry (MS) is critical to confirm isotopic enrichment .
Basic: Which analytical techniques are most reliable for characterizing this compound and verifying isotopic purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ²H NMR quantifies deuterium distribution and identifies positional labeling efficiency.
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) detects isotopic clusters and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 80–85 for d9-labeled species).
- Infrared Spectroscopy (IR) : Monitors vibrational shifts due to C-D bonds (e.g., C-D stretch at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹).
Documentation should follow IUPAC guidelines for spectral data reporting .
Advanced: How do deuterium kinetic isotope effects (KIEs) influence reaction pathways when using this compound as a reagent?
Deuteration alters reaction kinetics due to reduced zero-point energy in C-D bonds. For example, in acid-catalyzed reactions, KIEs (k_H/k_D ≈ 6–10) may slow proton transfer steps. Experimental design should include:
- Control experiments with non-deuterated analogs.
- Isotopic tracing (e.g., GC-MS or LC-MS to track deuterium retention).
- Computational modeling (DFT or MD simulations) to predict transition-state differences. Contradictory KIE values across studies often arise from solvent effects or competing mechanisms, necessitating multi-method validation .
Advanced: What experimental design considerations are critical when studying this compound in catalytic systems (e.g., asymmetric synthesis)?
- Factorial Design : Vary parameters like temperature, catalyst loading, and deuterium content (e.g., 0% vs. 100% d9) to isolate isotopic effects.
- Blocking : Group experiments by catalyst type (e.g., chiral vs. achiral) to reduce confounding variables.
- Replicate Analysis : Use triplicate runs to account for isotopic heterogeneity.
Reference kinetic models (e.g., Eyring or Arrhenius plots) should incorporate deuterium-dependent rate constants .
Advanced: How can researchers resolve contradictory data on the thermal stability of this compound compared to its non-deuterated form?
Contradictions may stem from impurities, analytical sensitivity, or environmental factors. Methodological steps include:
- Standardized Purity Checks : Use GC-MS or HPLC with deuterated internal standards.
- Controlled Degradation Studies : Compare decomposition rates under inert vs. humid conditions.
- Cross-Validation : Pair thermogravimetric analysis (TGA) with computational stability predictions (e.g., bond dissociation energy calculations).
Statistical tools like ANOVA can identify significant differences between datasets .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Ventilation : Use fume hoods rated for volatile amines.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Spill Management : Neutralize with dilute HCl (1 M) and absorb with vermiculite.
Training must cover emergency response (e.g., eye exposure protocols) and proper waste disposal for deuterated compounds .
Advanced: What statistical methods are recommended for analyzing isotopic distribution data in studies involving this compound?
- Multivariate Analysis : Principal Component Analysis (PCA) to cluster isotopic patterns across experimental conditions.
- Error-Weighted Regression : Account for MS signal variability in deuterium abundance calculations.
- Bayesian Inference : Model uncertainties in KIE measurements.
Ensure raw data includes isotopic purity metrics (e.g., %d9) and instrument detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
